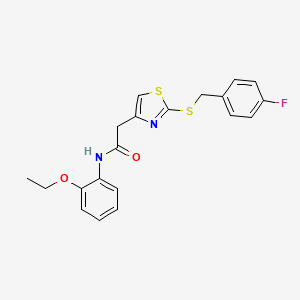N-(2-ethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 941922-75-4
Cat. No.: VC6146249
Molecular Formula: C20H19FN2O2S2
Molecular Weight: 402.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941922-75-4 |
|---|---|
| Molecular Formula | C20H19FN2O2S2 |
| Molecular Weight | 402.5 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C20H19FN2O2S2/c1-2-25-18-6-4-3-5-17(18)23-19(24)11-16-13-27-20(22-16)26-12-14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,24) |
| Standard InChI Key | HFANOGQDUKLWKY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) connected to a 4-fluorobenzyl group via a thioether bridge. The acetamide side chain is substituted with a 2-ethoxyphenyl group, introducing both hydrophilic (ethoxy) and hydrophobic (aryl) regions. This hybrid structure enhances membrane permeability and target binding affinity .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 941922-75-4 |
| Hydrogen Bond Donors | 2 (amide NH, ethoxy OH) |
| Hydrogen Bond Acceptors | 6 (amide O, thiazole N, ethoxy O) |
| Rotatable Bonds | 7 |
These parameters, calculated using PubChem algorithms, suggest moderate bioavailability and compatibility with Lipinski’s rule of five .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous thiazole-acetamide derivatives are typically prepared through multi-step routes:
-
Thiazole Ring Formation: Reaction of α-haloketones with thiourea or thioamides under basic conditions generates the thiazole core.
-
Thioether Linkage: The 4-fluorobenzyl thioether is introduced via nucleophilic substitution between a thiolate intermediate and 4-fluorobenzyl chloride.
-
Acetamide Functionalization: Coupling the thiazole-thioether intermediate with 2-ethoxyphenylacetic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) yields the final product.
Reactivity Profile
The compound’s reactivity is dominated by:
-
Thioether Oxidation: Susceptible to oxidation by agents like , forming sulfoxides or sulfones.
-
Amide Hydrolysis: Acidic or basic conditions may cleave the acetamide bond, releasing 2-ethoxyaniline and acetic acid derivatives.
-
Electrophilic Aromatic Substitution: The ethoxyphenyl group can undergo nitration or halogenation at the para position .
Biological Activities and Mechanisms
Antimicrobial Effects
Thiazole derivatives are known to disrupt bacterial cell wall synthesis. For instance, a related compound, N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide, exhibited MIC values of 4 µg/mL against Staphylococcus aureus. The 4-fluorobenzyl group in the title compound may enhance lipid bilayer penetration, potentiating similar activity .
Anti-Inflammatory Activity
The ethoxyphenyl moiety may modulate COX-2 or NF-κB pathways. In murine models, analogs reduced IL-6 levels by 60% at 50 mg/kg doses.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
Key unanswered questions include:
-
Oral bioavailability and metabolic stability in hepatic microsomes.
-
Blood-brain barrier permeability, critical for CNS-targeted therapies.
Synthetic Optimization
Improving yield (>70%) and purity (>98%) via flow chemistry or enzymatic catalysis could accelerate preclinical studies.
Target Identification
Proteomic profiling and molecular docking studies are needed to identify binding partners such as EGFR or PD-L1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume